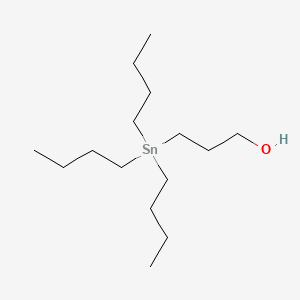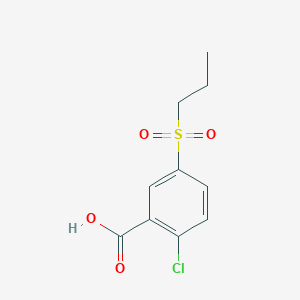
1-phenylpyrazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diamino-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The presence of amino groups at the 3 and 4 positions, along with a phenyl group at the 1 position, makes 1-phenylpyrazole-3,4-diamine an interesting compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylpyrazole-3,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions . The reaction conditions can vary, but often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of heterogeneous catalytic systems . These methods aim to improve yield and reduce reaction times, making the process more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diamino-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-phenylpyrazole-3,4-diamine can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .
Aplicaciones Científicas De Investigación
3,4-Diamino-1-phenyl-1H-pyrazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-phenylpyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites . This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-phenyl-1H-pyrazole: Similar structure but with only one amino group.
4-Amino-1-phenyl-1H-pyrazole: Similar structure but with the amino group at the 4 position.
3,5-Diamino-1-phenyl-1H-pyrazole: Similar structure but with amino groups at the 3 and 5 positions.
Uniqueness
3,4-Diamino-1-phenyl-1H-pyrazole is unique due to the presence of two amino groups at the 3 and 4 positions, which can significantly influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-phenylpyrazole-3,4-diamine |
InChI |
InChI=1S/C9H10N4/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12) |
Clave InChI |
NAPYLWNTEWCCQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C(=N2)N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,2-Dimethoxyethyl)sulfanyl]-3-hydroxybutan-2-one](/img/structure/B8474321.png)


![Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate](/img/structure/B8474342.png)








![{4-[(5-Nitropyridin-2-yl)oxy]phenyl}methanol](/img/structure/B8474417.png)
